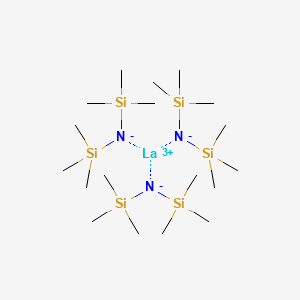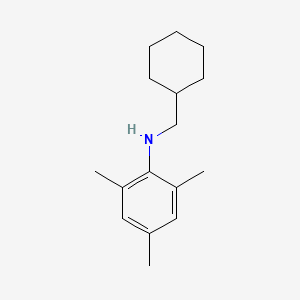
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is an organolanthanide compound with the chemical formula La(N(SiMe3)2)3. It is a white to pale cream crystalline powder that is primarily used as a catalyst in various organic synthesis reactions. This compound is known for its high reactivity and selectivity, making it a valuable reagent in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is typically synthesized through the reaction of lanthanum(III) chloride with lithium bis(trimethylsilyl)amide in a non-aqueous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
LaCl3+3LiN(SiMe3)2→La(N(SiMe3)2)3+3LiCl
Industrial Production Methods
While the synthesis of Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is primarily conducted on a laboratory scale, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of automated reactors and stringent control of reaction parameters would be essential to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) undergoes various types of reactions, including:
Hydroamination: Catalyzes the intramolecular hydroamination of aminoalkenes and aminodienes.
Addition Reactions: Facilitates the addition of terminal alkynes to nitriles to form conjugated ynones.
Amidation: Catalyzes the amidation of aldehydes with amines.
Common Reagents and Conditions
Hydroamination: Typically involves aminoalkenes or aminodienes as substrates, with the reaction carried out under mild conditions.
Addition Reactions: Uses terminal alkynes and nitriles as reactants, often in the presence of a solvent like THF.
Amidation: Involves aldehydes and amines, with the reaction conditions tailored to achieve high selectivity and yield.
Major Products
Hydroamination: Produces cyclic amines.
Addition Reactions: Forms conjugated ynones.
Amidation: Results in the formation of amides.
Aplicaciones Científicas De Investigación
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) has a wide range of applications in scientific research:
Organic Synthesis: Used as a catalyst in various organic reactions, including hydroamination, addition reactions, and amidation.
Coordination Chemistry: Serves as a ligand in the synthesis of other organolanthanide compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Employed in the development of new catalytic processes for industrial applications.
Mecanismo De Acción
The mechanism of action of Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) involves its ability to coordinate with various substrates, facilitating their transformation into desired products. The compound acts as a Lewis acid, activating the substrates and lowering the activation energy of the reaction. This coordination often involves the nitrogen atoms of the bis(trimethylsilyl)amide ligands, which donate electron density to the lanthanum center, enhancing its catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(N,N-bis(trimethylsilyl)amide)yttrium(III)
- Tris(N,N-bis(trimethylsilyl)amide)gadolinium(III)
- Tris(cyclopentadienyl)lanthanum(III)
Uniqueness
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is unique due to its high reactivity and selectivity in catalyzing various organic reactions. Compared to its yttrium and gadolinium analogs, it often exhibits superior catalytic performance in specific reactions, making it a preferred choice in certain applications.
Propiedades
IUPAC Name |
bis(trimethylsilyl)azanide;lanthanum(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.La/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNTRMQDURVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[La+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54LaN3Si6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline](/img/structure/B3131664.png)




![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxopyrazine-2-carboxamide](/img/structure/B3131699.png)



![N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine](/img/structure/B3131714.png)




